Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate
Description
Properties
IUPAC Name |
ethyl 2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-3-5-6-11-12-9(16-6)10-7(13)8(14)15-4-2/h3-5H2,1-2H3,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYMIJYDHVSXNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is commonly synthesized by cyclization of thiosemicarbazide derivatives. For example, hydrazides react with carbon disulfide in the presence of a base (e.g., triethylamine) to form dithiocarbamate salts, which upon treatment with methyl chloroformate and subsequent cyclization under acidic conditions (e.g., concentrated sulfuric acid) yield the thiadiazole ring system. This method has been demonstrated to provide good yields (59–86%) of thiadiazole intermediates with various substituents at the 5-position.
Acylation with Ethyl Oxalyl Chloride
The amino group at the 2-position of the thiadiazole ring is acylated with ethyl oxalyl chloride to form the ethyl oxoaminoacetate moiety. This reaction is typically carried out in an anhydrous organic solvent such as dichloromethane at low temperatures (0–5 °C) to control the reaction rate and improve yield and purity. A base such as triethylamine is used to scavenge the hydrochloric acid generated during the reaction.
Workup and Purification
After completion of the acylation, the reaction mixture is washed with aqueous solutions to remove inorganic salts and dried over anhydrous magnesium sulfate. The solvent is then evaporated under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization to obtain the pure ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Formation of thiosemicarbazide | Hydrazide + CS2 + triethylamine | Room temperature | 59–86 | Formation of dithiocarbamate salt |
| Cyclization to thiadiazole | Concentrated H2SO4 | Mild heating | >70 | Acid-promoted ring closure |
| Acylation | Ethyl oxalyl chloride + triethylamine in DCM | 0–5 °C | High (not specified) | Low temperature to avoid side reactions |
| Workup and purification | MgSO4 drying, solvent evaporation, chromatography | Ambient | - | Purification to isolate pure compound |
Research Findings and Notes
- The reaction temperature during acylation is critical to maintain product integrity and avoid decomposition; low temperatures are preferred.
- The acylation step is sensitive to moisture; anhydrous conditions are essential.
- Protecting groups on amino substituents can be used if necessary, but for the propyl-substituted thiadiazole amine, direct acylation is feasible.
- The use of triethylamine as a base is standard to neutralize HCl formed during acylation.
- The overall synthetic route is efficient and amenable to scale-up, with moderate to high yields reported for each step.
Chemical Reactions Analysis
Types of Reactions
Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate involves its interaction with specific molecular targets. The 1,3,4-thiadiazole ring is known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects . The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .
Comparison with Similar Compounds
Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate (CAS: 510763-27-6)
Ethyl 2-[(5-isobutyl-1,3,4-thiadiazol-2-yl)amino]-2-oxo-acetate (CAS: 79525-87-4)
Ethyl ({5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetate (CAS: 600147-82-8)
Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic Acid (CAS: 83244-83-1)
- Molecular Formula : C₇H₉N₃O₃S (MW: 215.23 g/mol).
- Key Difference : Absence of the ethyl ester group results in a carboxylic acid functionality, altering solubility and reactivity.
Physicochemical Properties
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name & CAS | Substituent on Thiadiazole | Functional Group | Molecular Formula | MW (g/mol) |
|---|---|---|---|---|
| Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate (107811-08-5) | Propyl | Ethyl ester | C₉H₁₃N₃O₃S | 243.28 |
| Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate (510763-27-6) | Isopropyl | Ethyl ester | C₈H₁₂N₃O₃S | 243.28 |
| Ethyl 2-[(5-isobutyl-1,3,4-thiadiazol-2-yl)amino]-2-oxo-acetate (79525-87-4) | Isobutyl | Ethyl ester | C₁₀H₁₅N₃O₃S | 257.31 |
| Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic Acid (83244-83-1) | Propyl | Carboxylic acid | C₇H₉N₃O₃S | 215.23 |
Research Findings and Challenges
- Synthetic Challenges : Discontinuation of several analogues (e.g., CAS 510763-27-6) highlights scalability or stability issues in production.
- Discrepancies in CAS Numbers : The target compound is listed under two CAS numbers (107811-08-5 and 79525-85-2), which may indicate registration variants or errors in literature.
- Computational Insights: Predicted pKa (~5.58) for the chlorophenoxy derivative suggests moderate acidity, relevant for formulation studies.
Biological Activity
Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate, with the molecular formula C₉H₁₃N₃O₃S, is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in various fields.
Overview of the Compound
This compound is characterized by its unique structure featuring a 1,3,4-thiadiazole ring. This structure is significant as thiadiazole derivatives are known for their various biological activities including antimicrobial and anticancer properties .
Interaction with Biomolecules
The compound exhibits notable interactions with several biomolecules:
- Binding to Tubulin : this compound binds to α and β tubulin proteins, which are essential for cell division and maintaining structural integrity. This interaction suggests potential applications in cancer therapy by disrupting microtubule dynamics.
Cytotoxic Activity
Research has demonstrated that this compound shows cytotoxic effects on lung carcinoma cells (A-549), indicating its potential as an anti-cancer agent. The cytotoxicity is attributed to its ability to interfere with cellular processes critical for tumor growth.
The molecular mechanism involves:
- Inhibition of Microtubule Polymerization : By binding to tubulin at its active site, the compound prevents polymerization. This disruption of the microtubule network is crucial for cell division, leading to apoptosis in cancer cells.
Transport and Distribution
This compound is transported within cells via specific transporters. Its distribution in tissues is influenced by interactions with binding proteins and transporters, which determine its localization and accumulation in target sites.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Studies indicate that derivatives of 2-amino-1,3,4-thiadiazole exhibit significant antibacterial and antifungal properties. For example:
- Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Salmonella typhi.
- Antifungal Activity : It has also shown activity against fungi like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungals .
Case Studies
Several studies have highlighted the biological potential of thiadiazole derivatives:
- Cytostatic Properties : Research has indicated that 2-amino-1,3,4-thiadiazole derivatives possess cytostatic properties that can be leveraged for developing new anticancer therapies .
- Antitrypanosomal Activity : Compounds derived from the thiadiazole scaffold have been explored for their efficacy against Trypanosoma species responsible for diseases like Chagas disease .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Cytotoxicity in A-549 cells; antimicrobial |
| Ethyl oxo[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]acetate | Similar thiadiazole ring | Antimicrobial |
| Ethyl oxo[(5-methyl-1,3,4-thiadiazol-2-yl)amino]acetate | Similar thiadiazole ring | Antifungal |
This table illustrates how this compound compares with other compounds within the same class.
Q & A
Q. What are the standard synthetic routes for Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate?
The synthesis typically involves cyclization of precursors such as 2-amino-1,3,4-thiadiazole derivatives with ethyl oxoacetate. A common method includes refluxing 5-propyl-1,3,4-thiadiazol-2-amine with ethyl chloroacetate in the presence of a base (e.g., NaOH) to facilitate nucleophilic substitution and esterification. Reaction optimization often requires inert conditions to prevent side reactions like oxidation .
Q. How is the compound characterized post-synthesis?
Characterization employs NMR (¹H/¹³C), IR spectroscopy (to confirm carbonyl and amide groups), and mass spectrometry (for molecular weight validation). For crystallographic confirmation, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is recommended to resolve structural ambiguities .
Q. What are the primary biological targets of this compound?
The compound interacts with neuronal GABAA receptors , enhancing chloride ion influx to inhibit neuronal firing, which underpins its anticonvulsant activity. Additional studies suggest binding to α/β-tubulin proteins, disrupting microtubule dynamics in cancer cells .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Key variables include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Temperature : Reflux (~80–100°C) balances reaction rate and byproduct suppression.
- Catalysts : Lewis acids (e.g., ZnCl2) may accelerate cyclization.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from thiadiazole byproducts .
Q. What strategies resolve contradictions in spectral data interpretation?
- Use 2D-NMR (COSY, HSQC) to assign overlapping proton signals in the thiadiazole ring.
- Compare experimental XRD bond lengths/angles with computational models (DFT) to validate stereochemistry.
- Cross-validate IR carbonyl peaks (1700–1750 cm⁻¹) with calculated vibrational frequencies .
Q. How does structural modification influence bioactivity?
| Modification | Impact on Activity | Reference |
|---|---|---|
| Propyl chain elongation | Increased lipophilicity enhances blood-brain barrier penetration for CNS targets | |
| Ester-to-acid hydrolysis | Improved tubulin binding affinity but reduced oral bioavailability | |
| Thiadiazole → oxadiazole substitution | Alters GABA receptor selectivity and metabolic stability |
Q. What mechanisms explain its stability under varying pH conditions?
The ester group is prone to hydrolysis in acidic/basic media, but the thiadiazole ring’s electron-withdrawing effects stabilize the amide bond. Degradation studies (HPLC-MS) show major breakdown products include oxoacetic acid and 5-propyl-1,3,4-thiadiazol-2-amine .
Q. How can computational modeling guide derivative design?
- Docking studies (AutoDock Vina) predict binding poses at GABAA or tubulin active sites.
- QSAR models correlate substituent electronegativity with anticonvulsant ED50 values.
- MD simulations assess conformational flexibility of the propyl sidechain in hydrophobic pockets .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
Q. Why do crystallographic data sometimes conflict with computational geometries?
- Crystal packing forces may distort bond angles versus gas-phase DFT calculations.
- Thermal motion in XRD (modeled via ADPs) can mask true bond lengths. Validate with neutron diffraction or low-temperature XRD .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
